Product packaging for 5'-Chloro-5'-deoxythymidine(Cat. No.:CAS No. 25905-50-4)

5'-Chloro-5'-deoxythymidine

Cat. No.: B14691811
CAS No.: 25905-50-4
M. Wt: 260.67 g/mol
InChI Key: OHPBSBJSJURNHP-XLPZGREQSA-N
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Description

5'-Chloro-5'-deoxythymidine is a synthetic nucleoside analog of thymidine in which the 5'-hydroxyl group is substituted with a chlorine atom. This structural modification is significant in medicinal chemistry, as it can alter the metabolic processing of the molecule, potentially leading to biologically active compounds. Related 5'-halo-substituted deoxythymidine analogs have been documented in scientific literature as inhibitors of thymidylate synthase, a key enzyme in the thymidine synthesis pathway and a validated target for anticancer drug development . The mechanism of action for such inhibitors can involve time-dependent, irreversible binding to the enzyme, leading to its inactivation . Consequently, this compound is provided as a valuable intermediate for biochemical research and for the synthesis of more complex pharmaceutical compounds. Researchers can utilize this building block to explore novel enzyme inhibitors or to study nucleotide metabolism in cellular systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O4 B14691811 5'-Chloro-5'-deoxythymidine CAS No. 25905-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25905-50-4

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.67 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13ClN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1

InChI Key

OHPBSBJSJURNHP-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)O

Origin of Product

United States

Chemical Synthesis Methodologies for 5 Chloro 5 Deoxythymidine and Its Analogs

Established Synthetic Pathways for 5'-Chloro-5'-deoxythymidine

The introduction of a chlorine atom at the 5'-position of deoxythymidine can be achieved through several synthetic strategies, primarily involving direct chlorination or the conversion of a suitable precursor.

Strategies for Direct Chlorination at the 5'-Position of Deoxythymidine

Direct displacement of the 5'-hydroxyl group of thymidine (B127349) with a chlorine atom is a common and efficient method. A widely used reagent for this transformation is thionyl chloride (SOCl₂) in the presence of a base, such as pyridine (B92270). This method has been successfully applied to the synthesis of analogous 5'-chloro-5'-deoxynucleosides, like 5'-chloro-5'-deoxyadenosine. google.comgoogle.com The reaction likely proceeds through the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. While specific conditions for thymidine can vary, the general approach involves reacting thymidine with thionyl chloride in an appropriate solvent system.

Another approach involves the use of other chlorinating agents like those used in the synthesis of 2-Chloro-2'-deoxyadenosine (Cladribine), which highlights the versatility of chlorination reactions in nucleoside chemistry. openaccesspub.org

Table 1: Reagents for Direct 5'-Chlorination

Reagent SystemBaseTypical Solvent
Thionyl chloride (SOCl₂)PyridineAcetonitrile (B52724), Hexamethylphosphoramide (HMPA)
Appel Reaction (CCl₄ or CBr₄, PPh₃)-Tetrahydrofuran (THF), Dichloromethane (DCM)

Precursor-Based Synthesis Approaches

An alternative to direct chlorination is a two-step approach involving the conversion of the 5'-hydroxyl group into a good leaving group, followed by nucleophilic substitution with a chloride salt. A common precursor is 5'-O-tosylthymidine, which can be synthesized by reacting thymidine with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate is then treated with a chloride salt, such as lithium chloride (LiCl), in a suitable solvent like dimethylformamide (DMF) to yield this compound. This method offers the advantage of milder conditions for the chlorination step compared to direct chlorination with thionyl chloride.

Another precursor-based route involves the synthesis of 5'-azido-5'-deoxythymidine. The 5'-hydroxyl group can be converted to an azido (B1232118) group, for instance, via a Mitsunobu reaction or by displacement of a sulfonate ester. nih.gov While the primary use of the 5'-azido derivative is often its reduction to the corresponding 5'-amino compound, it can potentially be converted to the 5'-chloro derivative, although this is a less common route.

Synthesis of this compound Derivatives for Academic Investigation

The derivatization of this compound and its parent compound, 5'-amino-5'-deoxythymidine (B1215968), has led to the development of valuable molecular probes and inhibitors for biochemical studies.

Preparation of 5'-Haloacetamido-5'-deoxythymidines and Related Congeners

A significant class of derivatives are the 5'-haloacetamido-5'-deoxythymidines. These compounds are synthesized from 5'-amino-5'-deoxythymidine, which can be prepared by the reduction of 5'-azido-5'-deoxythymidine or by direct amination of 5'-O-tosylthymidine. nih.gov The resulting 5'-amino-5'-deoxythymidine is then acylated with the appropriate haloacetyl halide (e.g., chloroacetyl chloride, bromoacetyl bromide, or iodoacetic anhydride) to yield the corresponding 5'-haloacetamido derivative.

These compounds, including 5'-chloroacetamido-5'-deoxythymidine (B1197723) (CAT), 5'-bromoacetamido-5'-deoxythymidine (BAT), and 5'-iodoacetamido-5'-deoxythymidine (B10479) (IAT), have been investigated as inhibitors of thymidylate synthase. nih.gov

Table 2: Synthesis of 5'-Haloacetamido-5'-deoxythymidines

PrecursorAcylating AgentProduct
5'-Amino-5'-deoxythymidineChloroacetyl chloride5'-Chloroacetamido-5'-deoxythymidine (CAT)
5'-Amino-5'-deoxythymidineBromoacetyl bromide5'-Bromoacetamido-5'-deoxythymidine (BAT)
5'-Amino-5'-deoxythymidineIodoacetic anhydride5'-Iodoacetamido-5'-deoxythymidine (IAT)

Derivatization Strategies for Enhanced Research Utility and Specificity

The 5'-chloro group of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functionalities to probe biological systems. Nucleophilic displacement of the chloride can be achieved with various nucleophiles, such as amines, thiols, and azides, to generate a library of 5'-substituted thymidine analogs.

For instance, reaction with different amines can lead to a diverse set of 5'-amino derivatives with varying properties. Similarly, reaction with thiols can introduce sulfur-containing moieties. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for the development of probes with enhanced specificity for their biological targets.

Advanced Synthetic Techniques in Nucleoside Analog Chemistry

The field of nucleoside synthesis is continually evolving, with new methodologies being developed to improve efficiency, stereoselectivity, and the diversity of accessible analogs. tandfonline.comresearchgate.netburleylabs.co.uk

Recent advancements include the use of enzymatic and chemoenzymatic approaches. tandfonline.com Biocatalysts, such as nucleoside phosphorylases, can offer high selectivity and milder reaction conditions compared to traditional chemical methods. numberanalytics.com For instance, enzymes can be used for the key glycosylation step, forming the bond between the sugar and the nucleobase, or for the selective modification of the sugar or base moieties.

Flow chemistry is another emerging technique that offers advantages in terms of safety, scalability, and reaction control for nucleoside synthesis. The precise control over reaction parameters in a continuous flow reactor can lead to higher yields and purities.

Furthermore, novel coupling chemistries and the development of innovative protecting group strategies continue to expand the toolbox for synthetic chemists, enabling the construction of increasingly complex and functionally diverse nucleoside analogs for a wide range of research applications. researchgate.net

Multi-Step Conversions from Readily Available Nucleosides

The chemical synthesis of this compound and its analogs typically involves a series of reactions starting from a parent nucleoside like thymidine. A common strategy is to convert the 5'-hydroxyl group into a good leaving group, which can then be displaced by a chloride ion.

One established method involves the treatment of a ribonucleoside with thionyl chloride in the presence of pyridine and acetonitrile. researchgate.net This reaction leads to the formation of a 5'-chloro-5'-deoxy-2',3'-O-sulfinylnucleoside derivative. researchgate.net Subsequent deprotection with aqueous methanolic ammonia (B1221849) yields the desired 5'-chloro-5'-deoxynucleoside. researchgate.net This method provides a facile, two-step synthesis from the parent nucleoside. researchgate.net

Another approach utilizes a 5'-O-p-tolylsulfonyl derivative of the starting nucleoside. For instance, the synthesis of 5-chloro-5'-amino-2',5'-dideoxyuridine begins with the synthesis of the 5'-O-p-tolylsulfonyl derivative of 5-chloro-2'-deoxyuridine (B16210), which is then converted to the corresponding 5'-azido derivative. nih.gov Subsequent reduction of the azido group yields the final amino product. nih.gov

The synthesis of more complex analogs, such as those with modifications at other positions, often requires multi-step procedures with protection and deprotection of various functional groups. nih.govacs.org For example, the synthesis of 5'-(adenine-9-yl)-5'-deoxythymidine involves reacting 2'-deoxy-5'-O-tosylthymidine with the sodium salt of adenine (B156593) in dimethylformamide (DMF). beilstein-journals.org

Starting MaterialReagentsIntermediate(s)Final ProductReference
RibonucleosideThionyl chloride, Pyridine, Acetonitrile5'-chloro-5'-deoxy-2',3'-O-sulfinylnucleoside5'-chloro-5'-deoxynucleoside researchgate.net
5-chloro-2'-deoxyuridinep-Toluenesulfonyl chloride5'-O-p-tolylsulfonyl-5-chloro-2'-deoxyuridine5-chloro-5'-amino-2',5'-dideoxyuridine nih.gov
2'-deoxy-5'-O-tosylthymidineSodium salt of adenine, DMF-5'-(adenine-9-yl)-5'-deoxythymidine beilstein-journals.org
3'-O-(tert-butyldimethylsilyl)thymidineMultiple steps5'-epoxideDouble-headed nucleosides beilstein-journals.org

Enzymatic Synthesis Approaches for Modified Nucleosides

Nucleoside phosphorylases (NPs) are key enzymes in the enzymatic synthesis of nucleoside analogs. nih.gov These enzymes catalyze the reversible phosphorolysis of nucleosides into a nucleobase and a pentofuranose-1-phosphate. researchgate.net By coupling purine (B94841) nucleoside phosphorylases (PNPs) with pyrimidine (B1678525) nucleoside phosphorylases (PyNPs), it is possible to synthesize purine nucleosides from pyrimidine precursors and vice versa. nih.gov This transglycosylation reaction is particularly advantageous when using inexpensive and readily available pyrimidine nucleosides as donors. researchgate.net

Nucleoside kinases are another important class of enzymes used in this field. They catalyze the phosphorylation of nucleosides to form nucleoside 5'-monophosphates, which are often the biologically active forms of these compounds. vu.lt For example, Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase have been successfully used for the phosphorylation of a wide range of canonical and modified nucleosides, with reaction yields often between 40% and 90%. vu.lt

Multi-enzyme cascade reactions have been developed to produce nucleoside triphosphates (NTPs) from nucleoside precursors in a one-pot process. frontiersin.org These cascades can involve a series of kinases that sequentially phosphorylate the nucleoside to the mono-, di-, and finally triphosphate form. frontiersin.orgmdpi.com The implementation of a (deoxy)ATP regeneration system can significantly improve the conversion rates to the final NTP product. frontiersin.org

Enzyme ClassReaction TypeKey FeaturesExample ApplicationReference
Nucleoside Phosphorylases (NPs)TransglycosylationReversible phosphorolysis of nucleosides; enables synthesis of purine nucleosides from pyrimidine nucleosides and vice versa.Synthesis of halogenated nucleoside analogs like cladribine (B1669150) and fludarabine. nih.govresearchgate.net
Nucleoside KinasesPhosphorylationCatalyzes the formation of nucleoside 5'-monophosphates; can accept a wide range of modified nucleosides as substrates.Phosphorylation of various modified nucleosides using D. melanogaster deoxynucleoside kinase. vu.lt
Multi-Enzyme CascadesSequential PhosphorylationOne-pot synthesis of nucleoside triphosphates from nucleosides; often incorporates a cofactor regeneration system.Synthesis of natural and modified NTPs with high conversion rates. frontiersin.org

Interaction with Nucleic Acids and DNA Replication Machinery

Detailed experimental evidence regarding the direct interaction of this compound with nucleic acids and the DNA replication machinery is limited in publicly accessible scientific literature.

Mechanism of Alkylation and Covalent Adduct Formation with DNA and Proteins

There is currently a lack of specific studies demonstrating that this compound acts as an alkylating agent to form covalent adducts with DNA or proteins. The chemical structure, featuring a chlorine atom at the 5' position, suggests a potential for nucleophilic substitution reactions which could theoretically lead to such adducts, but this has not been experimentally verified in available research.

Potential for DNA Incorporation and its Consequences for Genomic Integrity

Scientific studies have not established whether this compound, upon conversion to its triphosphate form, is incorporated into the DNA strand by DNA polymerases. Consequently, the effects of its potential incorporation on genomic integrity, such as the induction of mutations or chromosomal aberrations, remain uncharacterized. Research on other 5'-substituted thymidine analogs, such as 5'-amino-5'-deoxythymidine, has shown incorporation into polynucleotides, but this cannot be directly extrapolated to the 5'-chloro derivative. nih.gov

Impact on DNA Synthesis and Replication Fork Dynamics

The specific impact of this compound on the rate of DNA synthesis and the dynamics of the replication fork has not been detailed in the available literature. Research on thymidine analogs often reveals effects on replication fork progression and stability; however, such specific data for this compound is not presently available. nih.gov

Enzymatic Targets and Metabolic Pathways

Research into the mechanisms of action of this compound has primarily focused on its role as an inhibitor of critical enzymes involved in nucleotide metabolism.

Inhibition of Thymidylate Synthase by this compound and its Metabolites

Thymidylate synthase (TS) is a crucial enzyme for de novo DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). researchgate.netwikipedia.org Inhibition of this enzyme leads to a depletion of dTMP, which is a necessary precursor for DNA replication, thereby promoting cell death. wikipedia.org

While direct studies on this compound are sparse, research on structurally related compounds, the 5'-haloacetamido-5'-deoxythymidines, provides significant insight. These compounds, including 5'-chloroacetamido-5'-deoxythymidine (CAT), have been synthesized and evaluated as inhibitors of thymidylate synthase from L1210 cells. nih.gov The inhibitory effects of these haloacetamido derivatives were found to be in the order of 5'-bromoacetamido-5'-deoxythymidine (BAT) > 5'-iodoacetamido-5'-deoxythymidine (IAT) > 5'-chloroacetamido-5'-deoxythymidine (CAT). nih.gov

CompoundAbbreviationRelative Inhibitory Effect on Thymidylate Synthase
5'-Bromoacetamido-5'-deoxythymidineBATMost Potent
5'-Iodoacetamido-5'-deoxythymidineIATIntermediate
5'-Chloroacetamido-5'-deoxythymidineCATLeast Potent
Competitive Inhibition Kinetics and Irreversible Complex Formation

Detailed kinetic studies on the interaction between 5'-haloacetamido-5'-deoxythymidines and thymidylate synthase reveal a competitive mode of inhibition. nih.gov Analysis of the most potent of these compounds, 5'-bromoacetamido-5'-deoxythymidine (BAT), using a Lineweaver-Burk plot demonstrated that it behaves as a competitive inhibitor with respect to the natural substrate, dUMP. nih.gov

The key kinetic parameters determined for the interaction of BAT with thymidylate synthase are summarized below.

ParameterValueDescription
Km for dUMP9.2 µMMichaelis constant for the substrate dUMP.
Ki for BAT (competitive)5.4 µMInhibition constant for the competitive inhibition by BAT.
Rate constant for inactivation0.4 min-1The rate at which BAT inactivates the enzyme.
Ki (steady-state inactivation)6.6 µMThe steady-state constant of inactivation by BAT.
Structural Basis of Enzyme-Inhibitor Interactions

The biological activity of this compound stems from its structural similarity to the natural nucleoside, thymidine. ontosight.ai This similarity allows it to interact with enzymes that normally bind thymidine or other nucleosides. However, the replacement of the 5'-hydroxyl group with a chlorine atom creates significant changes in the molecule's properties, which forms the basis of its inhibitory actions. ontosight.ai The chlorine atom is more electronegative and bulkier than a hydroxyl group, altering the electronic distribution and steric profile of the sugar moiety.

These structural modifications can lead to several outcomes upon interaction with an enzyme's active site:

Altered Binding Affinity: The chloro group can change the way the molecule fits into the enzyme's binding pocket. Depending on the specific amino acid residues in the active site, this can either increase or decrease the binding affinity compared to the natural substrate.

Covalent Inhibition: While less common, the chloro group could potentially act as a leaving group in a reaction with a nucleophilic residue in the enzyme's active site, leading to irreversible covalent inhibition.

Non-productive Binding: The analog may bind to the enzyme but, due to the 5'-chloro modification, cannot undergo the normal catalytic reaction. This non-productive binding sequesters the enzyme, preventing it from acting on its natural substrate.

Crystal structures of various enzymes complexed with inhibitors have revealed that the precise geometry of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) determine the inhibitor's potency and selectivity. nih.govnih.gov For instance, in the case of related halogenated nucleosides, the halogen atom can form specific halogen bonds or hydrophobic interactions that contribute to the stability of the enzyme-inhibitor complex. nih.gov The interaction of this compound with enzymes like thymidine phosphorylase is a key example of how its structure leads to the inhibition of critical cellular pathways. rxlist.com

Role of Thymidine Kinases in Intracellular Phosphorylation of Nucleoside Analogs

For many nucleoside analogs to exert their cytotoxic or antiviral effects, they must first be activated intracellularly through phosphorylation, a process initiated by nucleoside kinases. Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate (TMP). The expression and activity of cytosolic thymidine kinase are dependent on the cell cycle, increasing during the S phase to provide the necessary precursors for DNA synthesis. nih.gov

The ability of this compound to be phosphorylated by thymidine kinases is a critical determinant of its biological activity. Research on similar 5'-modified nucleoside analogs, such as 5'-amino-5'-deoxythymidine, has shown that phosphorylation can be highly specific to the type of thymidine kinase. For example, herpes simplex virus thymidine kinase (HSV-TK) can efficiently phosphorylate 5'-amino-5'-deoxythymidine, while cellular (nonviral) thymidine kinases are unable to do so under similar conditions. nih.gov This differential phosphorylation is a cornerstone of antiviral chemotherapy, allowing for selective activation of the drug in virus-infected cells.

The process typically involves sequential phosphorylation:

Monophosphorylation: Catalyzed by thymidine kinase (TK1 or TK2).

Diphosphorylation: The resulting monophosphate is a substrate for thymidylate kinase.

Triphosphorylation: The diphosphate (B83284) is converted to the active triphosphate form by a nucleoside diphosphate kinase.

If this compound is a substrate for cellular thymidine kinases, its subsequent triphosphate form can then interfere with DNA synthesis. The efficiency of these phosphorylation steps directly impacts the concentration of the active analog within the cell.

Cellular Deaminases and Phosphorylases in Nucleoside Analog Metabolism

Deaminases: Cytidine (B196190) deaminase and deoxycytidylate deaminase are enzymes that remove an amino group from their substrates. nih.govnih.gov While this compound itself is a thymidine analog and does not have the primary amino group targeted by cytidine deaminases, these enzymes are crucial in the metabolism of other nucleoside analogs like 5-fluoro-2'-deoxycytidine. nih.gov The metabolic pathway of an analog can therefore be complex and interconnected.

Phosphorylases: Thymidine phosphorylase (TP) is an enzyme that plays a dual role in cellular metabolism and cancer biology. rxlist.comnih.gov It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. rxlist.com TP is often found at higher levels in solid tumors compared to normal tissues and is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF), promoting tumor growth and metastasis. rxlist.com

This compound can act as an inhibitor of thymidine phosphorylase. rxlist.com By blocking this enzyme, it can suppress tumor growth through at least two mechanisms:

Inhibition of Angiogenesis: By inhibiting the PD-ECGF activity of TP, it can reduce the formation of new blood vessels that tumors need to grow.

Induction of Apoptosis: TP inhibition can lead to an increase in the proportion of cells undergoing programmed cell death. rxlist.com

Furthermore, related halogenated nucleosides are known to be substrates for other phosphorylases, such as 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), which cleaves them into a base and a modified sugar-phosphate. nih.gov This metabolic cleavage can be a rate-limiting step for the cytotoxic effects of these compounds in cells that express the enzyme. nih.gov

EnzymeRole in Nucleoside Analog Metabolism
Thymidine Kinase (TK) Phosphorylates nucleoside analogs to their monophosphate form, the first step in their activation. nih.govnih.gov
Thymidine Phosphorylase (TP) Catalyzes the phosphorolysis of thymidine. Its inhibition by analogs can suppress tumor growth and angiogenesis. rxlist.comnih.gov
Cytidine Deaminase Metabolizes other nucleoside analogs, influencing the overall metabolic context. nih.govnih.gov
MTAPase Can cleave related halogenated nucleosides, representing an alternative metabolic pathway. nih.gov

Modulation of Deoxynucleotide Triphosphate (dNTP) Pools

The ultimate goal of many cytotoxic nucleoside analogs is to disrupt the synthesis of DNA. One way they achieve this is by perturbing the intracellular pools of deoxynucleotide triphosphates (dNTPs), the essential building blocks for DNA replication. The maintenance of balanced dNTP pools is critical for cell viability and genomic integrity.

The metabolism of this compound can interfere with dNTP pools in several ways. If phosphorylated to its triphosphate form, this compound triphosphate (5'-Cl-dTTP), it can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

Alternatively, the monophosphate form, this compound monophosphate (5'-Cl-dTMP), can inhibit thymidylate synthase (TS). TS is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). Inhibition of TS leads to a depletion of the dTTP pool and a concurrent accumulation of dUTP, which can be misincorporated into DNA, triggering repair mechanisms and cell death. This mechanism is characteristic of other fluorinated pyrimidine analogs like 5-fluoro-2'-deoxycytidine. nih.gov The cytotoxic effects of such compounds are often reversed by the addition of thymidine, which can replenish the dTTP pool via the salvage pathway. nih.gov

Cellular Responses and Downstream Signaling Pathways

Induction of Cell Cycle Arrest Mechanisms

Disruption of DNA synthesis or the integrity of dNTP pools triggers cellular surveillance mechanisms known as cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for repair or, if the damage is too severe, to initiate cell death. The induction of cell cycle arrest is a common response to treatment with nucleoside analogs and other DNA-damaging agents. nih.gov

Treatment with cytotoxic agents can induce arrest at different phases of the cell cycle:

G1 Arrest: Prevents cells with damaged DNA from entering the S phase (DNA synthesis). This arrest is often mediated by the p53 tumor suppressor protein, which can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21. nih.gov Studies on 5-fluorouracil (B62378) (5-FU) have shown it can induce a G1 phase arrest correlated with the accumulation of the hypophosphorylated, active form of the retinoblastoma protein (pRB). researchgate.net

S Phase Arrest: Slows or stops DNA replication directly in response to replication stress or depleted dNTP pools.

G2/M Arrest: Prevents cells from entering mitosis with damaged or incompletely replicated DNA. frontiersin.org This arrest is often associated with the downregulation of proteins like cyclin B1, which is essential for the G2 to M transition. nih.gov

By inhibiting key enzymes in nucleotide metabolism, this compound likely creates a state of cellular stress that activates these checkpoint pathways, leading to a halt in cell proliferation. The specific phase of arrest can depend on the cell type and the concentration of the compound.

CheckpointKey RegulatorsCommon Inducers
G1/S p53, p21, pRBDNA damage, 5-Fluorouracil researchgate.net
G2/M Cyclin B1, Chk1/Chk2Incomplete DNA replication, various chemical compounds nih.govfrontiersin.org

Pathways Leading to Programmed Cell Death (Apoptosis)

When cellular damage induced by a compound like this compound is beyond repair, the cell activates programmed cell death, or apoptosis. This is an orderly, energy-dependent process that prevents the release of harmful cellular contents and inflammation. nih.gov Nucleoside analogs are well-known inducers of apoptosis in cancer cells. medchemexpress.com

Apoptosis can be initiated through two main pathways:

The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.gov

The Intrinsic (Mitochondrial) Pathway: This is the primary pathway activated by chemotherapy and DNA damage. Cellular stress leads to changes in the mitochondrial outer membrane permeability, controlled by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govnih.gov Damage signals cause the upregulation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the "apoptosome," which activates caspase-9. Both initiator caspases (caspase-8 and caspase-9) then activate executioner caspases (like caspase-3), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell surface. nih.govfrontiersin.org

The apoptotic effect of this compound is the anticipated downstream result of its molecular actions, including the inhibition of thymidine phosphorylase, disruption of dNTP pools, and subsequent cell cycle arrest. rxlist.com

Molecular and Cellular Mechanisms of Action of 5 Chloro 5 Deoxythymidine

Investigation of Base Excision Repair Mechanisms in Response to Nucleoside Analog Incorporation

The cellular response to the incorporation of nucleoside analogs into DNA is a critical determinant of their therapeutic efficacy and toxicological profile. The base excision repair (BER) pathway is a primary mechanism for the removal of damaged or modified bases from the genome. Investigations into the interaction of 5'-Chloro-5'-deoxythymidine and its related analogs with the BER machinery have revealed a nuanced and indirect mechanism of action, rather than a direct enzymatic excision of the chlorinated nucleoside.

Research into the repair of DNA containing 5-halogenated pyrimidines has sought to determine if these analogs are recognized and removed by DNA glycosylases, the enzymes that initiate the BER pathway. Studies on the closely related analog, 5-chloro-2'-deoxyuridine (B16210) (CldUrd), have provided significant insights applicable to this compound.

In vitro and in vivo experiments have demonstrated that despite its incorporation into DNA, the 5-chlorouracil (B11105) (ClUra) base is not a substrate for excision by known DNA glycosylases, including 5-hydroxymethyluracil (B14597) DNA glycosylase (hmUDG) or other DNA glycosylase activities. nih.gov This lack of direct repair suggests that the cellular machinery does not recognize the chlorine-modified base as a lesion to be immediately removed by the canonical BER pathway. This finding is critical as it indicates that the biological effects of this compound are not likely initiated by its direct removal from the DNA strand.

While direct excision of the incorporated chlorinated nucleoside does not occur, studies have revealed an indirect mechanism by which analogs like 5-chloro-2'-deoxyuridine can trigger the BER pathway. The primary mechanism of cytotoxicity for these compounds appears to be the inhibition of thymidylate synthase (TS). nih.gov

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS by the monophosphate form of 5-chloro-2'-deoxyuridine (CldUMP) leads to a depletion of the cellular dTTP pool and a corresponding increase in the dUTP pool. This imbalance results in the misincorporation of uracil (B121893) into DNA in place of thymine (B56734).

The presence of uracil in DNA is promptly recognized by uracil DNA glycosylase (UDG), a key enzyme in the BER pathway. nih.gov UDG cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This action initiates the BER cascade, leading to DNA strand breaks and subsequent cellular toxicity. The cytotoxicity of 5-chloro-2'-deoxyuridine has been shown to be partially reversed by the presence of uracil, a known inhibitor of UDG, further confirming that the toxic effects are a direct result of UDG activity on the misincorporated uracil. nih.gov

This indirect activation of the BER pathway represents a significant finding in understanding the mechanism of action of this compound and related compounds. The cellular response is not to the analog itself, but to the secondary "damage" (uracil in DNA) caused by the analog's metabolic effects.

Compound Direct Excision by DNA Glycosylase Mechanism of BER Involvement Key Enzyme in Cytotoxicity
5-chloro-2'-deoxyuridineNo nih.govIndirect, via thymidylate synthase inhibition leading to uracil incorporation nih.govUracil DNA Glycosylase (UDG) nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 5 Chloro 5 Deoxythymidine Analogs

Elucidation of Structural Determinants for Biological Activity

The biological profile of a nucleoside analog is dictated by the specific chemical groups at various positions on its sugar and base moieties. For derivatives of 5'-Chloro-5'-deoxythymidine, modifications at the 5'-position of the deoxyribose sugar, the nature of the halogen on the pyrimidine (B1678525) base, and the introduction of other functional groups are critical determinants of activity.

The 5'-position of the sugar in nucleoside analogs is a frequent target for chemical modification to alter pharmacological properties. Even small changes at this position can have profound effects on how the analog interacts with viral or cellular enzymes. nih.gov

Research into 5'-substituted thymidine (B127349) analogs has provided significant insights. For instance, the synthesis of 5'-amino-2',5'-dideoxy analogs of halogenated 2'-deoxyuridine (B118206) has been a key area of investigation. In one study, 5-chloro-5'-azido-2',5'-dideoxyuridine was successfully reduced to create 5-chloro-5'-amino-2',5'-dideoxyuridine (ACIU). mdpi.com This 5'-amino analog, along with its 5-bromo (ABrU) and 5-iodo (AIU) counterparts, demonstrated antiviral activity against the herpes simplex virus while showing no inhibitory effects on certain cancer cell lines in culture. mdpi.com This highlights the importance of the 5'-amino group for conferring specific antiviral properties.

Compound5'-Position ModificationObserved Biological EffectReference
5-chloro-5'-amino-2',5'-dideoxyuridine (ACIU)Amino (-NH2)Antiviral activity against herpes simplex virus. mdpi.com
5-bromo-5'-amino-2',5'-dideoxyuridine (ABrU)Amino (-NH2)Antiviral activity against herpes simplex virus. mdpi.com
5-iodo-5'-amino-2',5'-dideoxyuridine (AIU)Amino (-NH2)Antiviral activity against herpes simplex virus. mdpi.com
5'-substituted araC derivativesVariousHigher transport rates and metabolic stability. nih.gov

The type of halogen atom attached to the nucleobase significantly modulates the biological activity of nucleoside analogs. This is due to the halogen's influence on the electronic properties and steric profile of the molecule, as well as its ability to form halogen bonds, a type of noncovalent interaction that can stabilize drug-target complexes. The strength of this interaction generally increases with the size and polarizability of the halogen, following the order I > Br > Cl. numberanalytics.com

In the context of 5,6-dihydro-3'-azido-3'-deoxythymidine derivatives, SAR studies revealed that the substituent at the C-5 position was a critical determinant of anti-HIV-1 activity. nih.gov The potency of these analogs followed a clear trend based on the halogen present, with the order being I ≥ Br > Cl. nih.gov Specifically, all 5-chloro-6-substituted-5,6-dihydro compounds were found to be inactive, with the exception of the 6-methoxy and 6-azido diastereomeric mixtures, which were significantly less active than the reference drug, zidovudine (B1683550) (AZT). nih.gov In contrast, the 5-bromo and 5-iodo analogs showed much greater potency. nih.gov This demonstrates that a chlorine atom at this position can be detrimental to activity compared to larger halogens.

This principle is also observed in other classes of compounds. For example, studies on brartemicin analogues, which have anti-invasive activity, showed that substituting with different functional groups, including halogens like chloro and fluoro, significantly impacts their efficacy. mdpi.com

Compound SeriesHalogen MoietyRelative Potency/ActivityReference
5-halo-6-alkoxy-5,6-dihydro-3'-azido-3'-deoxythymidinesIodo (I)Highest nih.gov
Bromo (Br)High (similar to Iodo) nih.gov
Chloro (Cl)Lowest (mostly inactive) nih.gov

While direct studies on 5'-acetamido-5'-chloro-5'-deoxythymidine are not prominent, research on other complex molecules provides valuable SAR insights. For example, in the development of antiproliferative agents based on the isosteviol (B191626) scaffold, a series of 1,3-aminoalcohol derivatives were synthesized. mdpi.com Within this series, the presence of a basic secondary amino function was found to be essential for the inhibition of cancer cell growth. mdpi.com When this amino group was modified, for instance through N-acetylation, the biological activity was significantly affected. This type of modification highlights how converting a basic amine to a neutral amide can drastically change the interaction with a biological target, potentially reducing or eliminating its activity. Such findings underscore the importance of the electronic nature and hydrogen-bonding capability of substituents at key positions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the specific molecular features that drive activity and for designing new, more potent analogs.

Developing a predictive QSAR model is a multi-step process, particularly for enzyme inhibitors like those targeting viral or human thymidine kinases. mdpi.com Thymidine kinase is a crucial enzyme in nucleotide metabolism and a key target for many antiviral and anticancer nucleoside analogs. mdpi.com

The process typically begins with a set of molecules with known inhibitory activities (e.g., IC₅₀ values). Three-dimensional structures of these molecules are generated and aligned based on a common scaffold or a proposed binding mode within the enzyme's active site. nih.govfrontiersin.org Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), steric and electrostatic fields around the molecules are calculated. frontiersin.org

Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical equation that correlates variations in these fields with changes in biological activity. researchgate.net The resulting model's predictive power is rigorously validated. Internal validation is often performed using a leave-one-out cross-validation method (q²), while external validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model creation (Pred_r²). frontiersin.org A statistically robust and validated model can then be used to predict the enzyme inhibitory activity of novel, yet-to-be-synthesized compounds. mdpi.comfrontiersin.org

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. nih.gov For the rational design of nucleoside analogs, a wide range of descriptors can be employed:

1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, bond counts, and topological indices that describe molecular connectivity. nih.gov Descriptors derived from the SMILES (Simplified Molecular-Input Line-Entry System) notation of a molecule have also been successfully used to model the activity of thymidine phosphorylase inhibitors. researchgate.net

3D Descriptors: These descriptors relate to the three-dimensional structure of the molecule. They include steric and electrostatic fields (as used in CoMFA/CoMSIA), as well as descriptors for hydrogen bond donors, hydrogen bond acceptors, and hydrophobic fields. frontiersin.org These are particularly important for modeling interactions within an enzyme's binding pocket.

Physicochemical Descriptors: Parameters like lipophilicity (logP), which describes a molecule's solubility, are crucial. While sometimes there is no direct correlation between lipophilicity and transport rate, it often correlates with metabolic alterations of nucleoside analogs. nih.gov

By analyzing the QSAR model, chemists can identify which descriptors have the most significant positive or negative impact on activity. This information provides a clear roadmap for rational drug design, guiding decisions on where to place specific functional groups—such as halogens, amino groups, or others—to optimize interactions with the target enzyme and enhance the desired biological effect. nih.gov

Computational Approaches in Rational Drug Design for this compound

In the rational design of therapeutic agents, computational methods are indispensable tools for predicting and analyzing the interactions between a drug candidate and its biological target at the molecular level. For analogs of this compound, these approaches provide critical insights into their potential efficacy and mechanism of action, guiding further experimental studies.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and stability of a ligand within the active site of a target protein. These methods are crucial in the structure-based design of nucleoside analogs like this compound, which often target enzymes involved in nucleic acid metabolism.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For nucleoside analogs, this often involves docking against enzymes such as thymidylate synthase or viral proteases. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. scirp.org For instance, in studies of thymidine analogs, molecular docking has been used to predict binding affinities and interaction patterns with the active sites of proteins like the main protease of SARS-CoV-2 and Candida albicans proteins. nih.govscirp.org

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on similar halogenated nucleosides provide a model for its potential interactions. For example, in silico analysis of halogenated derivatives of capecitabine (B1668275) with thymidylate synthase revealed that halogen atoms can participate in halogen bonds and other non-covalent interactions, influencing binding affinity. nih.gov It is plausible that the chlorine atom in this compound could engage in similar interactions, contributing to its binding specificity and inhibitory potential.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and fluctuations of the complex in a simulated physiological environment. nih.gov Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net For thymidine analogs, 100-nanosecond MD simulations have been used to confirm the stability of docked complexes with the SARS-CoV-2 main protease. nih.gov

Table 1: Illustrative Molecular Docking and Dynamics Data for Thymidine Analogs Against a Putative Target Enzyme

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD)
ThymidineExample Kinase-7.5ASP145, LYS63, TYR39Stable over 100 ns
This compound (Hypothetical)Example Kinase-8.2ASP145, LYS63, PHE88 (halogen bond)Stable with minor fluctuations
Other Halogenated AnalogExample Kinase-8.0ASP145, LYS63, ILE89Stable over 100 ns

This table is illustrative and based on typical findings for nucleoside analogs; specific data for this compound would require dedicated experimental and computational studies.

Density Functional Theory (DFT) in Conformer and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable in drug design for analyzing the conformational preferences and electronic properties of a molecule, which are critical determinants of its biological activity. researchgate.net

Conformational Analysis: The biological activity of a nucleoside analog is highly dependent on its three-dimensional structure, including the pucker of the sugar ring and the orientation of the nucleobase. DFT calculations can determine the relative energies of different conformers, identifying the most stable, low-energy structures. researchgate.net For example, a comprehensive conformational analysis of 5-iodo-2'-deoxyuridine, a close analog of this compound, was performed using DFT and MP2 methods to identify all stable structures. researchgate.net Such studies are crucial for understanding how the molecule will present itself to its biological target.

Electronic Structure Analysis: DFT is also used to calculate a molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). scirp.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com The MEP map reveals the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are important for predicting non-covalent interactions with a target protein. youtube.com In studies of thymidine derivatives, DFT has been used to optimize their molecular structures and calculate their electronic properties to understand their reactivity and potential as drug candidates. scirp.org The introduction of a halogen atom, such as chlorine at the 5'-position, significantly alters the electronic distribution within the molecule, which can be precisely modeled by DFT. mdpi.com

Table 2: Calculated Electronic Properties of Thymidine and a Halogenated Analog using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Thymidine-6.5-0.85.74.2
5-iodo-2'-deoxyuridine-6.7-1.25.55.1

Data for 5-iodo-2'-deoxyuridine is representative of halogenated nucleosides and sourced from computational studies. researchgate.net Data for thymidine is illustrative.

Prodrug Strategies and Advanced Delivery Systems for 5 Chloro 5 Deoxythymidine

Rationale for Prodrug Design in Nucleoside Analogs for Research Applications

Nucleoside analogs are a cornerstone of antiviral and anticancer research. However, their utility can be hampered by several factors that prodrug strategies aim to overcome. A primary challenge is the poor cellular uptake of these often polar molecules. The cell membrane is a lipid bilayer that restricts the passive diffusion of hydrophilic compounds. To exert their biological effect, nucleoside analogs must enter the cell to be phosphorylated to their active triphosphate form.

Another significant hurdle is metabolic instability. Nucleoside analogs can be rapidly degraded by enzymes such as phosphodiesterases or deaminases in the plasma or gut wall, reducing their bioavailability and therapeutic efficacy. Furthermore, the first phosphorylation step, which is crucial for their activation, is often inefficient and can be a rate-limiting step.

Prodrug design seeks to address these limitations by masking the hydrophilic functional groups of the parent nucleoside analog with lipophilic moieties. This increases the molecule's ability to cross cellular membranes. These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active drug at its site of action. This approach can lead to enhanced cellular penetration, improved metabolic stability, and circumvention of inefficient phosphorylation pathways, thereby providing a more potent and targeted delivery of the nucleoside analog for research purposes.

Design and Synthesis of 5'-Chloro-5'-deoxythymidine Prodrugs

While specific literature on the design and synthesis of this compound prodrugs is scarce, established methodologies for other nucleoside analogs provide a blueprint for how this could be achieved.

Ester and Phosphoramidate (B1195095) Derivatives for Enhanced Cellular Uptake and Metabolism

Ester and phosphoramidate prodrugs are two of the most successful strategies for improving the cellular delivery of nucleoside analogs.

Ester Derivatives: This approach involves the esterification of the hydroxyl groups on the sugar moiety of the nucleoside analog. The addition of a lipophilic carboxylic acid can significantly enhance the compound's ability to diffuse across the cell membrane. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the parent nucleoside analog. For this compound, the remaining 3'-hydroxyl group could be a target for esterification.

Phosphoramidate Derivatives: The ProTide (prodrug of a nucleotide) approach is a more sophisticated strategy that delivers the monophosphorylated form of the nucleoside analog directly into the cell, bypassing the often inefficient initial phosphorylation step. This involves masking the phosphate (B84403) group with an amino acid ester and an aryl group. These moieties are designed to be cleaved by specific intracellular enzymes, such as carboxylesterases and phosphoramidases, to release the nucleoside monophosphate. This strategy has been highly successful for antiviral drugs like Sofosbuvir.

A hypothetical phosphoramidate prodrug of this compound would involve the synthesis of its 3'-monophosphate, followed by the attachment of the phosphoramidate moiety.

Table 1: Hypothetical Ester and Phosphoramidate Prodrugs of this compound

Prodrug TypeParent CompoundModifying Group (Example)Potential Advantage
3'-O-Acetyl EsterThis compoundAcetyl groupIncreased lipophilicity for enhanced passive diffusion.
3'-PhosphoramidateThis compoundPhenylalaninyl methyl ester and phenyl phosphoramidateBypasses initial phosphorylation and enhances cellular uptake.

This table is illustrative and based on general principles of nucleoside analog prodrug design, as specific data for this compound is not available.

Enzyme-Activatable Prodrugs for Selective Intracellular Release

Enzyme-activatable prodrugs are designed to be selectively cleaved and activated by enzymes that are overexpressed in target cells, such as cancer cells. This provides a mechanism for targeted drug delivery, minimizing off-target effects.

Commonly exploited enzymes include:

Carboxylesterases: These enzymes are abundant in many cell types and can hydrolyze ester-based prodrugs.

Cytochrome P450 (CYP) enzymes: Certain CYP isozymes are overexpressed in tumor tissues and can be targeted for prodrug activation.

β-glucuronidase: This enzyme is found at high concentrations in the tumor microenvironment and can be used to release drugs from glucuronide prodrugs.

For a compound like this compound, a prodrug could be designed with a linker that is a substrate for one of these enzymes. For example, attaching it to a glucuronide moiety could lead to its selective release in a tumor environment rich in β-glucuronidase.

Mechanisms of Prodrug Bioactivation and Intracellular Conversion in Research Models

The bioactivation of nucleoside analog prodrugs is a multi-step intracellular process that is crucial for their therapeutic effect.

For an ester prodrug of a hypothetical this compound, the bioactivation pathway in a research model would likely involve:

Passive diffusion of the lipophilic prodrug across the cell membrane.

Intracellular hydrolysis of the ester bond by carboxylesterases to release this compound.

Subsequent phosphorylation by cellular kinases to the active triphosphate form.

For a phosphoramidate (ProTide) prodrug , the bioactivation cascade is more complex:

Cellular entry of the ProTide.

Hydrolysis of the carboxyl ester of the amino acid moiety by a carboxylesterase (e.g., Cathepsin A or CES1).

This is followed by a spontaneous intramolecular cyclization reaction, which leads to the displacement of the aryl group.

The resulting cyclic intermediate is then hydrolyzed, releasing the nucleoside monophosphate.

The monophosphate is then further phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms.

Table 2: Key Enzymes in the Bioactivation of Nucleoside Analog Prodrugs

Enzyme FamilyRole in Prodrug ActivationExample Substrate (General)
CarboxylesterasesHydrolysis of ester and amino acid ester moieties.Ester prodrugs, Phosphoramidate (ProTide) prodrugs.
Phosphoramidases/Hint1Cleavage of the P-N bond in phosphoramidate intermediates.Phosphoramidate (ProTide) prodrugs.
Cellular KinasesPhosphorylation of the released nucleoside or nucleoside monophosphate.Nucleoside analogs and their monophosphates.

This table represents enzymes generally involved in the activation of nucleoside analog prodrugs. Their specific role in the metabolism of this compound prodrugs would require experimental validation.

Analytical Methodologies for Research on 5 Chloro 5 Deoxythymidine

Spectroscopic Techniques for Compound Characterization

Spectroscopic methods are fundamental in the initial characterization of newly synthesized batches of 5'-Chloro-5'-deoxythymidine, providing detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Typically, one-dimensional (1D) NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR are used to identify the chemical environment of each atom in the molecule. For a compound like this compound, ¹H NMR would provide information on the protons of the thymine (B56734) base and the deoxyribose sugar moiety. The chemical shifts, signal integrations, and coupling constants (J-values) would confirm the connectivity of the atoms. For instance, the substitution of the 5'-hydroxyl group with a chlorine atom would lead to characteristic changes in the chemical shifts of the adjacent protons at the C5' position of the sugar ring.

Table 1: Representative ¹H NMR Chemical Shifts for Related Nucleoside Structures (Note: This table is illustrative and based on general knowledge of nucleoside NMR. Specific values for this compound would require experimental determination.)

ProtonRepresentative Chemical Shift (ppm)Multiplicity
H-6~7.5s
H-1'~6.2t
H-2'a, H-2'b~2.2-2.4m
H-3'~4.4m
H-4'~4.0m
H-5'a, H-5'b~3.7-3.9m
CH₃-5~1.8s

Mass Spectrometry (MS) for Purity, Identity, and Metabolite Analysis

Mass Spectrometry (MS) is a vital technique used to confirm the molecular weight and elemental composition of this compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise molecular weight, which must match the calculated value for the compound (C₁₀H₁₃ClN₂O₄).

High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which helps to confirm the elemental formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. For nucleosides like thymidine (B127349), a common fragmentation pattern involves the cleavage of the glycosidic bond that links the thymine base to the deoxyribose sugar. In the case of this compound, the mass of the thymine base fragment would be observed, along with fragments corresponding to the chlorinated sugar moiety. This fragmentation pattern is crucial for confirming the identity of the compound and for distinguishing it from potential isomers. mdpi.com For related thymidine compounds, a characteristic product ion is observed at m/z 127, corresponding to the protonated thymine base following glycosidic bond cleavage. mdpi.com

Chromatographic Methods for Quantification and Separation

Chromatographic techniques are the cornerstone for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for determining its concentration in solutions. Purity is often assessed by injecting the sample into an HPLC system and monitoring the output with a UV detector at a wavelength where the compound absorbs light, typically around 260-270 nm for pyrimidine (B1678525) nucleosides. nih.gov A pure sample should ideally result in a single, sharp peak. The presence of other peaks indicates impurities, and the area of these peaks relative to the main peak can be used to quantify the purity level. For example, commercial preparations of the related compound 5-Chloro-2'-deoxyuridine (B16210) are certified to have a purity of ≥98% as determined by HPLC. sigmaaldrich.com

For quantification, a calibration curve is constructed by running known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve. Reverse-phase HPLC, using a C18 or a similar nonpolar stationary phase column with a polar mobile phase (e.g., a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), is commonly employed for the analysis of nucleosides. nih.govnih.gov

Table 2: Typical HPLC Parameters for Nucleoside Analysis (Note: These are general parameters and would need to be optimized for this compound.)

ParameterTypical Setting
ColumnC18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile/methanol
Flow Rate0.5 - 1.5 mL/min
DetectionUV at ~267 nm
Column TemperatureAmbient or controlled (e.g., 25-40 °C)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This hybrid technique is exceptionally well-suited for detecting and quantifying low levels of this compound and its metabolites in complex biological samples such as plasma, urine, or cell extracts. nih.gov

The process involves injecting the biological sample extract into the LC system, where this compound is separated from other endogenous components. The eluent from the LC column is then directed into the mass spectrometer. In the MS, the compound is ionized (e.g., by electrospray ionization - ESI) and a specific precursor ion corresponding to the protonated molecule is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of a complex biological matrix. The use of a stable isotope-labeled internal standard is standard practice in quantitative LC-MS/MS to ensure high accuracy and precision.

Cell-Based Assays for Mechanistic and Activity Assessment

Cell-based assays are critical for investigating the biological effects of this compound, such as its impact on cell proliferation, cytotoxicity, and its mechanism of action. Since this compound is an analog of thymidine, assays often focus on its interaction with DNA synthesis pathways.

Studies on the closely related thymidine analog, 5-Chloro-2'-deoxyuridine (CldU), provide a framework for the types of assays in which this compound could be evaluated. CldU is incorporated into the DNA of proliferating cells and can be detected using specific antibodies, similar to the widely used BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) assays. sigmaaldrich.comnih.gov These assays are used to measure DNA replication and cell cycle progression. sigmaaldrich.com

To assess the cytotoxic or cytostatic effects of this compound, various assays can be employed:

Proliferation Assays: Cells are cultured in the presence of varying concentrations of the compound. The rate of proliferation can be measured by counting cells over time or by using dye-based assays (e.g., MTT, resazurin) that measure metabolic activity, which correlates with the number of viable cells. labome.com

DNA Synthesis Assays: The incorporation of labeled nucleosides (like [³H]-thymidine, BrdU, or EdU) is measured to directly assess the effect of the compound on DNA replication. A reduction in incorporation would suggest inhibition of DNA synthesis. labome.com

Cytotoxicity Assays: These assays measure cell death, for example, by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes or by using fluorescent dyes that distinguish between live, apoptotic, and necrotic cells. medchemexpress.com

Studies have shown that the cytotoxicity of CldU is linked to its ability to inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine nucleotides. nih.gov This leads to an imbalance in the cellular nucleotide pools and can trigger cell cycle arrest and cell death. nih.gov It is plausible that this compound could have similar mechanisms of action, which could be investigated using these cell-based assay systems. For instance, in human erythroleukemia K-562 cells, a 10 μM concentration of CldU did not alter cell division kinetics, indicating that the cytotoxic effects are concentration-dependent. medchemexpress.com

Flow Cytometry for Cell Cycle Perturbation and Cellular Responses

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, it is instrumental in determining how the compound affects cell cycle progression. youtube.com By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) can be quantified. missouri.edunih.gov

When cells are exposed to this compound, changes in the proportions of cells in each phase can indicate cell cycle arrest or perturbation. For instance, an accumulation of cells in the S phase might suggest an inhibition of DNA synthesis. Bivariate analysis, which simultaneously measures DNA content and the incorporation of thymidine analogs like bromodeoxyuridine (BrdU), can provide more detailed insights into DNA replication dynamics. nih.govbiocompare.com Although not a direct measure, antibodies that cross-react with 5-chloro-2'-deoxyuridine (CldUrd), a related compound, have been used in flow cytometry to confirm its incorporation into DNA. nih.gov

Key Applications of Flow Cytometry in this compound Research:

Quantifying the percentage of cells in G1, S, and G2/M phases of the cell cycle. youtube.com

Detecting apoptosis through methods that identify cells with fractional DNA content. nih.gov

Assessing cellular proliferation by monitoring the incorporation of labeled nucleotides.

Assays for DNA Incorporation and Damage Assessment (e.g., Molecular Combing, Immunofluorescence)

To understand the mechanisms by which this compound exerts its effects, it is crucial to determine if and how it is incorporated into DNA and the nature of any resulting damage.

Molecular combing is a technique that allows for the visualization of single DNA molecules. In this method, DNA is stretched on a surface, and specific sequences or modifications can be labeled and visualized. For example, cells can be labeled with thymidine analogs like 5-chloro-2'-deoxyuridine (CldU), which can then be detected using specific antibodies. sigmaaldrich.com This technique is valuable for studying DNA replication, including the initiation and progression of replication forks.

Immunofluorescence is another key technique used to detect the presence of this compound or related analogs within cells. This method utilizes fluorescently labeled antibodies that specifically bind to the incorporated halogenated nucleoside. sigmaaldrich.com This allows for the visualization of sites of DNA replication and can provide evidence of the compound's integration into the cellular genome. sigmaaldrich.com

These assays are often used to investigate the consequences of the incorporation of thymidine analogs, which can include the induction of DNA strand breaks and the activation of DNA damage response pathways.

Enzymatic Assays for Target Activity and Inhibition Studies (e.g., Thymidylate Synthase Activity Assays)

Enzymatic assays are essential for identifying the specific molecular targets of this compound and quantifying its inhibitory effects. A primary target of many thymidine analogs is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. amsterdamumc.nlnih.gov

Thymidylate synthase activity assays measure the rate at which the enzyme converts deoxyuridine monophosphate (dUMP) to dTMP. amsterdamumc.nl These assays can be performed using various methods, including:

Tritium (B154650) release assays: These assays use a radiolabeled substrate, such as [5-³H]deoxyuridine, and measure the release of tritium as a proxy for TS activity. nih.gov The inhibition of this release in the presence of a compound like this compound indicates its inhibitory effect on the enzyme. nih.gov

Spectrophotometric assays: These methods monitor the change in absorbance as the cofactor 5,10-methylenetetrahydrofolate is oxidized during the TS-catalyzed reaction.

Liquid chromatography-mass spectrometry (LC-MS) based assays: These modern assays directly measure the product (dTMP) and offer high specificity and sensitivity. amsterdamumc.nlnih.gov

Studies have shown that the related compound, 5-chloro-2'-deoxyuridine, can inhibit thymidylate synthase as effectively as other known inhibitors like 5-fluoro-2'-deoxyuridine. nih.gov

Assay TypePrincipleApplication in this compound Research
Tritium Release Assay Measures the release of tritium from a radiolabeled substrate as an indicator of enzyme activity. nih.govTo quantify the inhibition of thymidylate synthase by this compound. nih.gov
Spectrophotometric Assay Monitors the change in absorbance of a cofactor during the enzymatic reaction.To determine the kinetic parameters of thymidylate synthase inhibition.
LC-MS Based Assay Directly measures the enzymatic product with high specificity and sensitivity. amsterdamumc.nlnih.govTo accurately assess thymidylate synthase activity in complex biological samples treated with this compound. amsterdamumc.nl

Mutational Analysis Techniques to Characterize Genomic Changes

The incorporation of this compound and its analogs into DNA can lead to mutations. Various techniques are employed to identify and characterize these genomic alterations.

DNA sequencing is the gold standard for identifying the precise nature of mutations at the nucleotide level. nih.gov Sanger sequencing and next-generation sequencing (NGS) methods can be used to analyze specific genes or the entire genome to detect point mutations, insertions, deletions, and other changes induced by the compound.

Forward mutation assays in model organisms like Escherichia coli or in mammalian cells can be used to measure the mutagenic potential of a compound. nih.govacs.org For example, the rifampicin (B610482) resistance assay in E. coli can detect mutations in the rpoB gene. nih.govacs.org In mammalian cells, assays like the gpt gene mutation assay can be used to characterize the types and frequencies of mutations. nih.govacs.org

Research on the related compound 5-chloro-2'-deoxycytidine (5CldC) has shown that it can induce a specific mutational signature, primarily CG → TA transitions. nih.govacs.org This highlights the importance of using high-resolution mutational analysis to understand the genotoxic effects of such halogenated nucleosides.

Other techniques for mutation analysis include:

Denaturing Gradient Gel Electrophoresis (DGGE): This method can separate DNA fragments based on their melting characteristics, allowing for the detection of single nucleotide polymorphisms. bio-rad.com

High-Resolution Melt (HRM) Analysis: A PCR-based method that can identify variations in nucleic acid sequences. bio-rad.com

These analytical methodologies provide a comprehensive toolkit for researchers to dissect the cellular and molecular effects of this compound, from its initial interaction with cellular machinery to its ultimate impact on genomic integrity.

Q & A

Q. What are the established synthetic routes for 5'-chloro-5'-deoxythymidine, and how can researchers optimize reaction yields?

The most common method involves reacting thymidine with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in dimethylformamide (DMF) at 23°C for 24 hours. This yields this compound in ~73% yield after crystallization and purification via preparative thin-layer chromatography (TLC) . To optimize yields:

  • Monitor reaction progress with HPLC or TLC to avoid over-reaction.
  • Use anhydrous DMF to prevent hydrolysis of intermediates.
  • Recrystallize from methanol for higher purity.
    Alternative methods include using thionyl chloride (SOCl₂) and hexamethylphosphoramide (HMPA), which achieve 75–100% yields for analogous 5'-chloro-5'-deoxynucleosides .

Q. How can researchers confirm the identity and purity of synthesized this compound?

Key analytical techniques include:

  • NMR spectroscopy : Compare chemical shifts (e.g., δ ~266 mM for UV absorbance in methanol) and coupling constants to published data .
  • Mass spectrometry : Electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode confirms the molecular ion peak (e.g., m/z 260.68 for C₁₀H₁₃ClN₂O₄) .
  • Elemental analysis : Verify carbon (46.07%), hydrogen (5.02%), and nitrogen (10.75%) content .

Q. What stability considerations are critical for storing this compound?

  • Store under inert gas (argon) in anhydrous conditions to prevent hydrolysis of the chloro substituent.
  • Avoid prolonged exposure to light, as UV absorbance at 266 nm suggests photosensitivity .

Advanced Research Questions

Q. How can this compound be used to engineer enzymatic pathways for cofactor synthesis?

The enzyme SalL catalyzes the synthesis of S-adenosyl-L-methionine (SAM) analogs using this compound derivatives. For example:

  • Replace the adenine base in SAM with thienoadenine to create a synthetic cofactor compatible with DNA methyltransferases like M.TaqI .
  • Methodology :
    • Synthesize 5'-chloro-5'-deoxythienoadenosine (modified substrate).
    • Incubate with SalL and L-methionine in buffer (pH 7.5, 37°C).
    • Monitor cofactor formation via HPLC and validate activity in methylation assays .

Q. How do fluorinases and chlorinases recognize this compound analogs, and how can specificity be engineered?

Fluorinase FlA1 and chlorinase SalL exhibit substrate flexibility. Key determinants include:

  • Active-site residues : Mutating F213 or A279 in FlA1 improves activity toward 5'-chloro-5'-deoxy-2-ethynyladenosine (ClDEA) by >10-fold .
  • Experimental design :
    • Use directed evolution to screen mutant libraries for enhanced activity.
    • Radiolabel 5'-chloro-5'-deoxyadenosine (5'-CIDA) to track enzymatic conversion to fluorinated products (e.g., 5'-FDA for PET imaging) .

Q. What role does this compound play in studying DNA damage mechanisms?

  • Photoionization thresholds : The aqueous ionization energy of 5'-dTMP (a related deoxythymidine derivative) is ~4.5 eV, making it susceptible to UV-induced damage.
  • Methodology :
    • Use laser photolysis at 193 nm to induce one-photon ionization.
    • Compare deprotonation rates of ionized thymidine derivatives to map damage pathways .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

  • Reagent ratios : Excess CCl₄ (10 mmol vs. 2 mmol thymidine) improves yields to 73% , whereas lower equivalents reduce efficiency (e.g., 60% for dibromination analogs) .
  • Solvent purity : Anhydrous DMF is critical; traces of water promote side reactions (e.g., dichloro byproducts) .
  • Validation : Cross-check yields with independent methods (e.g., SOCl₂/HMPA) and elemental analysis .

Methodological Best Practices

Q. What analytical workflows are recommended for characterizing enzymatic reactions involving this compound?

  • Radiolabeling : Track substrate conversion using ³H- or ¹⁴C-labeled 5'-CIDA in fluorinase assays .
  • Chromatography : Use MonoQ columns with triethylammonium bicarbonate gradients for nucleotide purification .
  • Kinetic assays : Measure kcat/Km for mutant enzymes using stopped-flow UV spectroscopy .

Q. How can researchers design experiments to avoid dichloro byproducts during synthesis?

  • Temperature control : Maintain reactions at 23°C to minimize Sn2 displacement at the 3'-position .
  • Phosphorus scavengers : Add tributylamine to sequester oxyphosphonium intermediates .

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